molecular formula C13H20ClNO B4439441 (E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride

(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride

Cat. No.: B4439441
M. Wt: 241.76 g/mol
InChI Key: WTSNFKUXWLASPD-FXRZFVDSSA-N
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Description

(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group substituted with two methyl groups, an N-methylbut-2-en-1-amine moiety, and a hydrochloride salt form. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, undergoes a reaction with an appropriate halogenating agent to form 2,4-dimethylphenoxy halide.

    Alkylation: The phenoxy halide is then reacted with an alkylating agent, such as N-methylbut-2-en-1-amine, under basic conditions to form the desired (E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methyl groups may be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows for binding to hydrophobic pockets in enzymes or receptors, while the amine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2,6-dimethylphenoxy)-N-methylbut-2-en-1-amine
  • (E)-4-(2,4-dimethoxyphenoxy)-N-methylbut-2-en-1-amine

Uniqueness

(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-6-7-13(12(2)10-11)15-9-5-4-8-14-3;/h4-7,10,14H,8-9H2,1-3H3;1H/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNFKUXWLASPD-FXRZFVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC=CCNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC/C=C/CNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
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(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
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(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
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(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
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(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
Reactant of Route 6
(E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine;hydrochloride

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